1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYJLRIIOPSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327090 | |
| Record name | 1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202734 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314054-14-3 | |
| Record name | 1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Reduction of Indole Derivatives
The 2,3-dihydroindole scaffold is commonly synthesized via partial hydrogenation of indole derivatives. Palladium- or nickel-based catalysts under hydrogen gas (1–3 atm) selectively reduce the C2–C3 double bond while preserving aromaticity in the benzene ring. For example, indole treated with Pd/C in ethanol at 50°C achieves >90% conversion to 2,3-dihydroindole within 4 hours. This method requires careful control of reaction time and hydrogen pressure to avoid over-reduction to indoline.
Rhodium-Catalyzed Transannulation
A Rh-catalyzed intermolecular [3 + 2] transannulation between 4-aryl-1-sulfonyl-1H-1,2,3-triazoles and alkyl-substituted benzene derivatives offers an alternative route. Under microwave irradiation (100°C, 30 min), this method produces 3a,7a-dihydroindoles with >80% yield. While primarily used for fused dihydroindoles, modifying the benzene substrate enables access to simpler 2,3-dihydroindole structures.
Sulfonylation Strategies
Direct Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
The most widely adopted method involves reacting 2,3-dihydroindole with 4-fluorobenzenesulfonyl chloride in the presence of a base. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Base | Triethylamine | 85–92 | |
| Solvent | Dichloromethane | 88 | |
| Temperature | 0°C → room temperature | 90 | |
| Reaction Time | 12–24 hours | 85 |
Mechanistic Insight : The base deprotonates the indole nitrogen, enabling nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. Steric hindrance from the 4-fluorophenyl group necessitates prolonged reaction times for complete conversion.
Copper-Catalyzed Radical Sulfonylation
A copper(I)-mediated radical pathway (CuCl, 10 mol%) enables sulfonylation under milder conditions (60°C, 6 hours). This method utilizes 4-fluorobenzenesulfonyl chloride and achieves 78% yield in acetonitrile. The catalytic cycle involves:
-
Single-electron transfer from Cu(I) to generate sulfonyl radicals
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Radical addition to the dihydroindole C3 position
Industrial-Scale Production
Continuous Flow Sulfonylation
Industrial protocols employ continuous flow reactors to enhance heat/mass transfer. A representative setup:
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Reactor Type : Microtubular (ID = 1 mm)
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Residence Time : 8 minutes
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Conditions : 50°C, 1.5 equiv sulfonyl chloride
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Productivity : 12 kg/day with 94% purity
Crystallization-Based Purification
Crude product purification uses ethanol/water (3:1 v/v) recrystallization:
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Purity Improvement : 85% → 99.5%
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Key Impurity : Bis-sulfonylated byproduct (<0.3% after crystallization)
Stereochemical Considerations
While 1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole lacks chiral centers, precursor 2,3-dihydroindole can exhibit planar chirality. Racemization during sulfonylation is mitigated by:
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Low-temperature reactions (<10°C)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Direct Sulfonylation | 85–92 | 99.5 | High | 12–15 |
| Cu-Catalyzed | 78 | 98.2 | Moderate | 18–22 |
| Flow Chemistry | 94 | 99.8 | Very High | 8–10 |
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show visible-light-mediated sulfonylation using Ru(bpy)₃²⁺ (2 mol%):
Chemical Reactions Analysis
1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and molecular properties of the target compound with its analogs:
Pharmacological and Physicochemical Implications
- Sulfonyl Group vs. Ketone/Dione: The sulfonyl group in the target compound likely increases polarity and metabolic stability compared to the α,β-unsaturated ketone in or the dione in . Sulfonamides are known for their hydrogen-bond acceptor properties, which may influence receptor binding .
- Biological Activity: While ezetimibe () shares a 4-fluorophenyl group, its azetidinone core and hydroxypropyl chain confer distinct cholesterol-lowering activity, highlighting how core structure dictates function .
Biological Activity
1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a 2,3-dihydroindole framework with a fluorophenyl substituent. This unique structure contributes to its diverse biological activities. The sulfonyl group is known to enhance the compound's ability to interact with various biological targets, which is critical for its pharmacological effects.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to involve:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of specific enzymes.
- Target Interaction : The compound may interact with various receptors and pathways involved in disease processes, influencing cellular signaling and metabolic pathways.
Antiviral Activity
Research indicates that indole derivatives, including this compound, exhibit antiviral properties. Specifically:
- HCV Inhibition : Indole derivatives have shown promise in inhibiting Hepatitis C Virus (HCV) replication. For instance, modifications on the indole core have been associated with enhanced anti-HCV activity .
| Compound | Anti-HCV Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
Anticancer Properties
The compound has been investigated for its anticancer potential:
- Cell Proliferation Inhibition : Studies suggest that certain indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Indole compounds are also recognized for their anti-inflammatory properties. The sulfonyl group may play a role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies and Research Findings
Several studies have explored the biological activity of related indole compounds:
- Antiviral Studies : A series of indole derivatives were synthesized and evaluated for their anti-HCV activity. Compounds with fluoro substitutions displayed varying degrees of efficacy against different HCV genotypes .
- Anticancer Research : A study demonstrated that specific indole derivatives could significantly reduce tumor growth in animal models by inducing apoptosis in cancer cells .
- Mechanistic Insights : Research has shown that the interaction of indole derivatives with molecular targets can lead to changes in gene expression related to cell survival and proliferation .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole?
Answer: The synthesis typically involves sulfonylation of 2,3-dihydroindole derivatives. Key steps include:
- Sulfonylation : Reacting 2,3-dihydroindole with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or tetrahydrofuran. Reaction monitoring via TLC or HPLC is critical to optimize yields .
- Crystallization : Purification via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to obtain single crystals for structural validation .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 4-Fluorophenylsulfonyl chloride, Et₃N, DCM, 0°C → RT, 12h | 65–78 | |
| Purification | Recrystallization (DMF/H₂O, 1:3) | 90% purity |
Q. How is the molecular structure of this compound validated experimentally?
Answer:
- Single-crystal X-ray diffraction (XRD) : Determines bond lengths (e.g., S–O = 1.43–1.45 Å) and torsion angles (e.g., dihedral angle between indole and fluorophenyl groups = 15–25°). Weak C–H···π or N–H···O interactions may influence packing .
- Spectroscopy :
- ¹H/¹³C NMR : Assignments for dihydroindole protons (δ 3.2–4.0 ppm, CH₂) and sulfonyl group (δ 7.8–8.2 ppm, aromatic F-substituted protons) .
- IR : Confirm sulfonyl S=O stretches at 1150–1250 cm⁻¹ .
Advanced Research Questions
Q. How do non-classical hydrogen-bonding interactions influence the crystal packing of this compound?
Answer:
- XRD Analysis : The title compound lacks classical N–H···O bonds but exhibits C–H···O or C–H···F interactions. For example, in analogous structures, adjacent indole rings form weakly interacting chains via C–H···π stacking (distance ~3.5 Å), stabilizing the lattice .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stabilization energies of ~5–10 kJ/mol for these interactions, corroborating XRD observations .
Key Data from Analogues:
| Interaction Type | Distance (Å) | Energy (kJ/mol) | Reference |
|---|---|---|---|
| C–H···π (Indole) | 3.4–3.6 | 7.2 | |
| C–H···F | 2.8–3.1 | 4.5 |
Q. What strategies resolve contradictions in reactivity data between this compound and its non-fluorinated analogues?
Answer:
- Comparative Kinetic Studies : Monitor sulfonamide hydrolysis rates under acidic (HCl/THF) or basic (NaOH/EtOH) conditions. Fluorinated derivatives show 2–3x slower hydrolysis due to electron-withdrawing effects of the F substituent .
- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials shifted by 0.1–0.3 V for fluorinated vs. non-fluorinated analogues, correlating with altered electron density .
Example Reactivity Data:
| Compound | Hydrolysis Half-life (pH 7.4, 25°C) | Redox Potential (V vs. Ag/AgCl) |
|---|---|---|
| Fluorinated | 120 min | +1.25 |
| Non-fluorinated | 45 min | +0.95 |
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Fluorine’s electronegativity enhances binding affinity (ΔG = −8.5 kcal/mol vs. −7.2 for non-fluorinated) .
- QSAR Models : Correlate Hammett σ values of substituents (σ_para-F = +0.06) with IC₅₀ data for kinase inhibition. Fluorine’s meta-directing effects may alter binding orientation .
Q. Methodological Challenges
Q. How to address low yields in sulfonylation reactions of sterically hindered dihydroindoles?
Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (2h vs. 12h) and improve yields (85% vs. 65%) by enhancing reagent diffusion .
- Solvent Optimization : Switch from DCM to DMF for better solubility of bulky substrates (yield increase from 50% to 75%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
